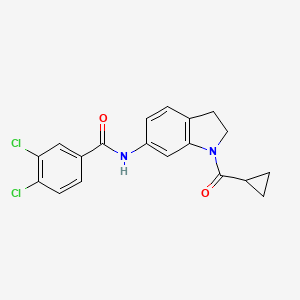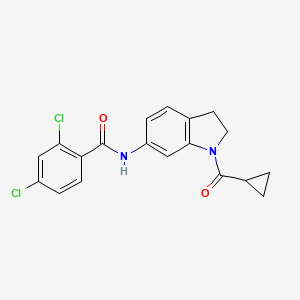
2,4-dichloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide
Descripción general
Descripción
2,4-dichloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide is a useful research compound. Its molecular formula is C19H16Cl2N2O2 and its molecular weight is 375.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The compound 2,4-dichloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide is a potent inhibitor of the Janus kinase (JAK) family . The JAK family includes TYK2, JAK1, JAK2, and JAK3 . These kinases play a crucial role in the signaling pathways of a variety of cytokines and growth factors, and are involved in cell growth, survival, development, and differentiation of a number of cell types .
Mode of Action
The compound binds to these kinases with high affinity, inhibiting their activity . This inhibition disrupts the signaling pathways they are involved in, leading to changes in the cellular processes controlled by these pathways .
Biochemical Pathways
The compound has been shown to block the IL-12 pathway (IL-12 pSTAT4 EC 50 =380 nM) while displaying less activity in the EPO (JAK2) pathway (EPO pSTAT5 EC 50 =1700 nM) and IL-6 (JAK1) pathway (IL-6 pSTAT3 EC 50 =2000 nM) . These pathways are involved in immune response, hematopoiesis, and inflammation .
Pharmacokinetics
In terms of pharmacokinetics, the compound exhibits relatively high clearance when dosed intravenously and exhibits modest oral exposure . This suggests that the compound has acceptable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
The inhibition of the JAK family by the compound can lead to a variety of cellular effects, depending on the specific pathways that are disrupted. These effects can include changes in cell growth, survival, and differentiation .
Análisis Bioquímico
Biochemical Properties
2,4-dichloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit specific enzymes, such as tyrosine kinases, which are involved in cell signaling pathways. The interaction between this compound and these enzymes can lead to the modulation of various cellular processes, including cell growth and differentiation . Additionally, the compound’s indole moiety allows it to bind to multiple receptors with high affinity, further influencing biochemical reactions .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. This compound has been observed to influence cell signaling pathways, such as the JAK/STAT pathway, by inhibiting tyrosine kinases . This inhibition can lead to altered gene expression and changes in cellular metabolism. Furthermore, this compound has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent . The compound’s impact on cell function includes modulation of cell proliferation, differentiation, and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of tyrosine kinases, preventing their phosphorylation activity . This inhibition disrupts downstream signaling pathways, leading to changes in gene expression and cellular responses. Additionally, this compound can interact with other proteins and receptors, further modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown reasonable stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of tyrosine kinases and prolonged effects on cell signaling pathways . These findings suggest that the compound can maintain its biochemical activity over time, making it suitable for long-term studies.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been observed to effectively inhibit tyrosine kinases without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been reported . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential toxic effects while maximizing the compound’s efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular targets . These interactions can affect metabolic flux and alter metabolite levels within cells. Additionally, the compound’s influence on tyrosine kinases can indirectly impact other metabolic pathways by modulating cell signaling and gene expression .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to be actively transported into cells via organic anion transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also dependent on its interactions with plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with tyrosine kinases and other signaling proteins . Additionally, post-translational modifications, such as phosphorylation, can influence the compound’s targeting to specific cellular compartments . These modifications can enhance the compound’s efficacy by directing it to the sites of action within the cell.
Propiedades
IUPAC Name |
2,4-dichloro-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2/c20-13-4-6-15(16(21)9-13)18(24)22-14-5-3-11-7-8-23(17(11)10-14)19(25)12-1-2-12/h3-6,9-10,12H,1-2,7-8H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETFIFOZNQLDBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


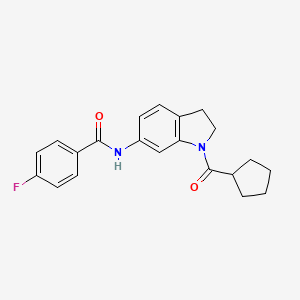
![N-(2-chlorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397023.png)
![N-(3-acetylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397030.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide](/img/structure/B3397041.png)
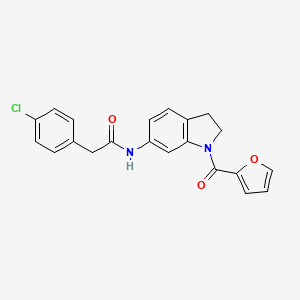
![N-(3-chloro-4-methylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397055.png)
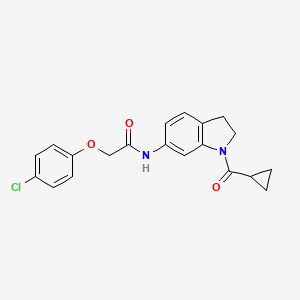
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-{13-fluoro-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide](/img/structure/B3397080.png)
![13-fluoro-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B3397083.png)
![N-(3-acetylphenyl)-2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397089.png)
![2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B3397090.png)
![2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3397106.png)
